Ac-DL-Trp-OH

Description

N-Acetyl-DL-tryptophan has been reported in Penicillium commune, Glycine max, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

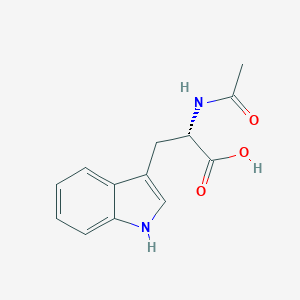

2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861672 | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-32-1, 1218-34-4 | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-acetyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-acetyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-DL-tryptophan (B554828), a racemic mixture of the N-acetylated form of the essential amino acid tryptophan. The guide details its physicochemical properties, synthesis, analytical methods, and biological activities, with a particular focus on the neuroprotective effects attributed to its L-enantiomer, N-acetyl-L-tryptophan. Detailed experimental protocols and visual diagrams of key processes are provided to support research and development applications.

Core Concepts and Properties

N-acetyl-DL-tryptophan is the N-acetylated derivative of the amino acid DL-tryptophan.[1] It is utilized in the biopharmaceutical industry as a stabilizer for therapeutic proteins, such as human albumin, to protect against oxidative and thermal degradation.[2] While the DL-racemic mixture is used in these formulations, a growing body of research has focused on the distinct biological activities of its stereoisomers, with N-acetyl-L-tryptophan (L-NAT) exhibiting significant neuroprotective properties.[3] In contrast, N-acetyl-D-tryptophan (D-NAT) appears to be biologically inert in the contexts studied.[3]

Physicochemical and Structural Data

The fundamental properties of N-acetyl-DL-tryptophan are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Synonyms | DL-N-Acetyltryptophan, DL-NAT, 2-Acetylamino-3-(1H-indol-3-yl)propionic acid | [1][4] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [4] |

| Molecular Weight | 246.26 g/mol | [4][5][6] |

| CAS Number | 87-32-1 | [4][6] |

| Appearance | White to off-white powder | [4][7] |

| Melting Point | 204-206 °C (with decomposition) | [4][6][7] |

| Solubility | Slightly soluble in water; Very soluble in ethanol (B145695) (96%); Soluble in dilute alkali hydroxide (B78521) solutions. | [7] |

| Storage Temperature | 2-8°C | [4][6][8] |

Synthesis and Manufacturing

N-acetyl-DL-tryptophan is produced through chemical synthesis. A common method involves the acetylation of tryptophan. While various specific protocols exist, the general principle involves reacting DL-tryptophan with an acetylating agent like acetic anhydride (B1165640).

Experimental Protocol: Cascade Reaction Synthesis

A patented method describes a high-yield, three-step cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin, which undergoes hydrogenation, hydrolysis, and finally acetylation.[9]

Materials:

-

Indole methylene hydantoin

-

Raney-Ni catalyst

-

Sodium hydroxide (NaOH) solution (0.5-1.0 mol/L)

-

Hydrochloric acid (HCl) (6 mol/L)

-

Acetic anhydride

Procedure:

-

Hydrogenation: In a high-pressure autoclave, combine indole methylene hydantoin, Raney-Ni catalyst, and NaOH solution.

-

Pressurize the reactor to 3.0-4.0 MPa and heat to 45-80°C for 1.5-4 hours.[9]

-

After the reaction, filter the mixture and concentrate it by 4-6 times.

-

Hydrolysis: Transfer the concentrated solution to an autoclave and heat to 120-145°C for 0.5-1.5 hours.[9]

-

Acetylation and Precipitation: Cool the reaction mixture in an ice-water bath.

-

While stirring, slowly add 6 mol/L HCl to adjust the pH.

-

Add acetic anhydride (1.2-1.4 times the molar amount of the starting indole methylene hydantoin) and stir for 30-60 minutes.[9]

-

Adjust the final pH to 2.0 with HCl to induce the precipitation of a white solid.[9]

-

Filter the precipitate, wash, and dry to obtain N-acetyl-DL-tryptophan. The reported yield for this method is approximately 80%.[9]

Synthesis Workflow

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification and purity assessment of N-acetyl-DL-tryptophan, particularly in complex matrices like pharmaceutical formulations.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from methods developed for the determination of N-acetyl-DL-tryptophan in human albumin solutions.[1][10]

Equipment and Reagents:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., Accucore XL-C18)[1]

-

Mobile Phase A: Acetonitrile (B52724)

-

Mobile Phase B: Phosphate (B84403) buffered solution, pH adjusted to 2.3

-

Sample Deproteinization Agent: Perchloric acid[1] or Methanol[10]

-

N-acetyl-DL-tryptophan standard

-

Internal Standard (optional but recommended): N-formyl-DL-tryptophan[10]

Procedure:

-

Sample Preparation:

-

For protein-containing samples (e.g., human albumin solution), perform deproteinization by adding perchloric acid[1] or methanol.[10]

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the assay.

-

-

Chromatographic Conditions:

-

Quantification:

-

Generate a standard curve by injecting known concentrations of N-acetyl-DL-tryptophan (e.g., linear range of 1-60 µg/mL).[1]

-

Calculate the concentration in the unknown sample by interpolating its peak area against the standard curve.

-

HPLC Method Performance Data

| Parameter | Value | Citations |

| Column Type | Reversed-Phase C18 | [1][10][11] |

| Detection Wavelength | 220 nm or 280 nm | [1][10] |

| Linear Range | 1-60 µg/mL | [1] |

| Limit of Quantitation | 0.167 µg/mL | [1] |

| Limit of Detection | 0.050 µg/mL | [1] |

| Extraction Recovery | 90.5-96.8% | [1][10] |

Biological Activity and Mechanism of Action

The biological significance of N-acetyl-tryptophan is predominantly associated with the L-enantiomer, N-acetyl-L-tryptophan (L-NAT), which has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease.[3][4][12]

The proposed mechanisms center on two key actions:

-

Inhibition of Mitochondrial Apoptotic Pathway: L-NAT effectively inhibits the release of cytochrome c and other pro-apoptotic factors (like Smac/AIF) from the mitochondria into the cytoplasm.[3] This prevents the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, thereby rescuing neuronal cells from death.[3][13]

-

Modulation of Neuroinflammation: L-NAT has been described as an antagonist of the neurokinin-1 receptor (NK-1R), which binds the pro-inflammatory neuropeptide Substance P.[3] By blocking this interaction, L-NAT can inhibit the secretion of pro-inflammatory cytokines like IL-1β.[3] However, it is critical to note that recent research has challenged this view, suggesting L-NAT does not directly bind to the NK-1R at physiological concentrations.[7] This indicates that its anti-inflammatory and neuroprotective effects may be mediated through an alternative, yet-to-be-elucidated mechanism, or that the initial reports of NK-1R antagonism were based on indirect observations.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which L-NAT is thought to exert its neuroprotective effects, acknowledging the controversy surrounding its direct interaction with NK-1R.

Key In Vitro Experimental Protocols

The following protocols outline key experiments to assess the neuroprotective activity of N-acetyl-tryptophan isomers.

Protocol: Neuroprotection Assay in NSC-34 Motor Neuron Cells

This assay evaluates the ability of N-acetyl-tryptophan to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

NSC-34 motor neuron-like cells

-

Cell culture medium (e.g., DMEM with FBS)

-

N-acetyl-L-tryptophan, N-acetyl-D-tryptophan, N-acetyl-DL-tryptophan

-

Hydrogen peroxide (H₂O₂) as an apoptotic stimulus

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate NSC-34 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of N-acetyl-L-tryptophan, D-NAT, or DL-NAT for 2 hours. Include a vehicle control (medium only).

-

Induction of Apoptosis: Add H₂O₂ to all wells (except for a negative control group) to induce oxidative stress and cell death. The optimal concentration of H₂O₂ should be predetermined.

-

Incubation: Incubate the plates for a period sufficient to induce significant cell death in the H₂O₂-only group (e.g., 24 hours).

-

Quantification of Cell Viability: Measure cell viability using a standard assay (e.g., MTT). Read the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the results to the untreated control group and plot cell viability versus compound concentration to determine protective effects.

Protocol: Cytochrome c Release Assay (Immunocytochemistry)

This method visually assesses the inhibition of cytochrome c release from mitochondria.[14]

Materials:

-

Cells cultured on glass coverslips (as in the neuroprotection assay)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody: Mouse anti-Cytochrome c

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mitochondrial marker (optional, e.g., MitoTracker™ Red)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells on coverslips as described in the neuroprotection assay (pre-treatment, H₂O₂ induction).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes for 10 minutes.

-

Blocking: Wash and block non-specific antibody binding for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-cytochrome c antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides.

-

Imaging: Visualize using a fluorescence microscope. In healthy or protected cells, cytochrome c will show a punctate, mitochondrial pattern. In apoptotic cells, it will appear as a diffuse signal throughout the cytoplasm.

In Vitro Assay Experimental Workflow

References

- 1. asianpubs.org [asianpubs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 10. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetyl-dl-tryptophan [doi.usp.org]

- 12. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a chemically modified form of the essential amino acid DL-tryptophan. It finds significant application in the pharmaceutical industry, primarily as a stabilizer in formulations of human serum albumin and monoclonal antibodies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities associated with its enantiomeric forms.

Chemical Structure and Identification

N-Acetyl-DL-tryptophan is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. The acetylation occurs at the alpha-amino group of the tryptophan molecule.

Chemical Structure:

-

IUPAC Name: 2-acetamido-3-(1H-indol-3-yl)propanoic acid[1]

Synonyms: this compound, N-Ac-DL-Trp-OH, Acetyl-DL-tryptophan, DL-N-Acetyltryptophan.[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.

| Property | Value | References |

| Appearance | White to light yellow crystalline powder. | [2][5] |

| Melting Point | 204-206 °C (with decomposition). | [2][3][4][5][6] |

| Solubility | Slightly soluble in water. Very soluble in ethanol (B145695). Soluble in methanol (B129727) and dilute alkali hydroxide (B78521) solutions. Insoluble in cold water. | [2][4][6][7][8] |

| pKa | 3.65 ± 0.10 (Predicted). | [2] |

| LogP | -0.408 (Estimated). | [2] |

| Density | ~1.1855 g/cm³ (Rough estimate). | [2][5] |

| Refractive Index | 1.6450 (Estimate). | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][3] |

Experimental Protocols

Synthesis of N-Acetyl-DL-Tryptophan

A common method for the synthesis of this compound is the acetylation of DL-tryptophan using acetic anhydride (B1165640). The following protocol is a generalized procedure based on established chemical principles.

Objective: To synthesize N-Acetyl-DL-tryptophan from DL-tryptophan.

Materials:

-

DL-Tryptophan

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium hydroxide (for pH adjustment, if necessary)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (beaker, flask, condenser)

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter

Procedure:

-

Dissolution: Dissolve DL-tryptophan in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acetylation: Slowly add a molar excess of acetic anhydride to the stirring solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture under reflux for a specified period (typically 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of Excess Anhydride: After the reaction is complete, cool the mixture and carefully add water to hydrolyze any remaining acetic anhydride.

-

Precipitation: The product, N-acetyl-DL-tryptophan, is sparingly soluble in water and will precipitate out of the solution upon the addition of water. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with cold distilled water to remove impurities such as acetic acid and unreacted tryptophan.

-

Recrystallization (Purification): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.[2] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of N-Acetyl-DL-tryptophan.

Analytical Methods

Objective: To quantify N-Acetyl-DL-tryptophan in a sample, for instance, in a human albumin solution.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

N-Acetyl-DL-tryptophan standard

-

Internal standard (e.g., N-formyl-DL-tryptophan)[7]

-

Sample preparation reagents (e.g., methanol for deproteinization)[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of N-Acetyl-DL-tryptophan and the internal standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For protein-containing samples like human albumin, deproteinization is necessary. Mix the sample with a sufficient volume of methanol, vortex, and centrifuge to precipitate the proteins.[7] Collect the supernatant for analysis.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18.

-

Mobile Phase: An isocratic or gradient elution using a mixture of aqueous buffer and organic modifier. The exact composition should be optimized for good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where N-Acetyl-DL-tryptophan has significant absorbance, such as 280 nm.[7]

-

Injection Volume: Typically 20 µL.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the peaks corresponding to N-Acetyl-DL-tryptophan and the internal standard based on their retention times. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards. Determine the concentration of N-Acetyl-DL-tryptophan in the samples from the calibration curve.

Objective: To determine the concentration of N-Acetyl-DL-tryptophan in a solution.

Instrumentation and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

N-Acetyl-DL-tryptophan standard

-

Solvent (e.g., water, ethanol, or a suitable buffer)

Procedure:

-

Standard Preparation: Prepare a stock solution of N-Acetyl-DL-tryptophan of a known concentration in the chosen solvent. Prepare a series of dilutions to create calibration standards.

-

Wavelength Scan: Scan a standard solution of N-Acetyl-DL-tryptophan across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 280 nm due to the indole (B1671886) ring.

-

Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Sample Measurement: Measure the absorbance of the unknown sample solution at the same λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of N-Acetyl-DL-tryptophan in the sample.

Biological Activity and Signaling Pathways

While this compound is a racemic mixture, the biological activity, particularly the neuroprotective effects, has been predominantly attributed to the L-enantiomer, N-acetyl-L-tryptophan (L-NAT).

Neuroprotective Effects of N-Acetyl-L-Tryptophan

Research has shown that L-NAT exhibits neuroprotective properties in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2] The proposed mechanism involves the inhibition of the mitochondrial pathway of apoptosis.

Initially, L-NAT was suggested to act as a neurokinin-1 (NK-1) receptor antagonist.[2] However, more recent studies have indicated that L-NAT does not bind to the NK-1 receptor, suggesting its neuroprotective effects are mediated through other pathways.

The primary mechanism of L-NAT's neuroprotective action appears to be the inhibition of mitochondrial-mediated apoptosis. This is achieved by preventing the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Key steps in the proposed neuroprotective pathway:

-

Inhibition of Cytochrome c Release: L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release.[2] Cytochrome c release is a critical step in the intrinsic apoptotic pathway.

-

Inhibition of Smac/AIF Release: L-NAT also inhibits the release of other pro-apoptotic proteins like Smac/DIABLO and AIF (Apoptosis-Inducing Factor) from the mitochondria.[2]

-

Inhibition of Caspase Activation: By preventing the release of these factors, L-NAT subsequently inhibits the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, which are responsible for carrying out the apoptotic process.[2]

-

Inhibition of Substance P and IL-1β Secretion: L-NAT has been shown to inhibit the secretion of Substance P and the pro-inflammatory cytokine IL-1β.[2]

Signaling Pathway of L-NAT Mediated Neuroprotection:

Caption: L-NAT's proposed neuroprotective mechanism via inhibition of the mitochondrial apoptotic pathway.

Applications in Drug Development

The primary application of this compound in drug development is as a stabilizer for protein-based therapeutics.

-

Human Serum Albumin: It is used to prevent the denaturation and aggregation of human serum albumin during pasteurization (heat treatment).

-

Monoclonal Antibodies (mAbs): this compound can act as an antioxidant, protecting labile tryptophan residues in mAbs from oxidation, thereby enhancing their stability and shelf-life.

Conclusion

N-Acetyl-DL-tryptophan is a valuable excipient in the pharmaceutical industry, with well-defined chemical and physical properties that make it an effective stabilizer for protein therapeutics. While the racemic mixture is used in formulations, the L-enantiomer has demonstrated significant neuroprotective activity through the inhibition of mitochondrial-mediated apoptosis. Further research into the precise molecular targets of N-acetyl-L-tryptophan could open new avenues for its therapeutic application in neurodegenerative diseases. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization and study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]

- 5. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 7. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NK1 receptor antagonist N-acetyl-L-tryptophan reduces dyskinesia in a hemi-parkinsonian rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-acetyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-tryptophan (B554828) is a chemically modified form of the essential amino acid tryptophan, utilized in various pharmaceutical and biotechnological applications. Its synthesis is a critical process for ensuring a stable and pure supply for these industries. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-acetyl-DL-tryptophan, complete with detailed experimental protocols, quantitative data, and process visualizations. The two core methods detailed are the direct acetylation of tryptophan and a cascade reaction sequence starting from indole (B1671886) methylene (B1212753) hydantoin (B18101). This document is intended to serve as a practical resource for researchers and professionals involved in the chemical synthesis and development of amino acid derivatives.

Introduction

N-acetyl-DL-tryptophan is the N-acetylated derivative of the racemic mixture of D- and L-tryptophan. The addition of the acetyl group enhances the stability of the tryptophan molecule and can modify its solubility and other physicochemical properties.[1] It finds applications as a stabilizer in pharmaceutical formulations and as a component in cell culture media.[2] The synthesis of N-acetyl-DL-tryptophan can be achieved through several chemical routes, with the most common industrial methods being the direct acetylation of tryptophan and a multi-step synthesis from precursors like indole methylene hydantoin.[3][4] This guide will explore these two primary pathways in detail.

Synthesis Pathways

There are two principal methods for the synthesis of N-acetyl-DL-tryptophan, each with distinct advantages and procedural considerations.

Pathway 1: Direct Acetylation of Tryptophan

This is a straightforward and widely used method that involves the direct reaction of tryptophan with an acetylating agent, most commonly acetic anhydride (B1165640).[5][6] The process can start with either L-tryptophan, followed by a racemization step, or directly with DL-tryptophan.

A patented method describes a high-yield process starting from L-tryptophan.[4] This process involves the acetylation of L-tryptophan in an alkaline aqueous solution, followed by racemization to the DL-form. Maintaining a high pH during the acetylation step is crucial to prevent the formation of impurities and improve the reaction rate.[4]

Diagram of the Direct Acetylation Pathway

Caption: A simplified workflow for the direct acetylation of tryptophan.

Pathway 2: Cascade Reaction from Indole Methylene Hydantoin

This synthetic route involves a three-step cascade reaction starting from indole methylene hydantoin.[3] This method is advantageous as it can be performed in a "one-pot" fashion, which can reduce equipment investment and processing costs. The three key steps are:

-

Hydrogenation: The indole methylene hydantoin is hydrogenated, typically using a Raney-Ni catalyst.

-

Hydrolysis: The resulting intermediate is then hydrolyzed under high temperature and pressure.

-

Acetylation: The final step is the acetylation of the hydrolyzed product to yield N-acetyl-DL-tryptophan.

This integrated process offers a high-yield pathway to the final product.[3]

Diagram of the Cascade Reaction Pathway

Caption: Workflow of the cascade reaction for N-acetyl-DL-tryptophan synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two synthesis pathways, providing a basis for comparison.

Table 1: Direct Acetylation of L-Tryptophan followed by Racemization [4]

| Parameter | Value |

| Starting Material | L-Tryptophan |

| Acetylating Agent | Acetic Anhydride |

| Base | Sodium Hydroxide (B78521) |

| Reaction pH (Acetylation) | 11-13 |

| Reaction Temperature (Acetylation) | 20-40 °C |

| Reaction Time (Acetylation) | 2.5 hours |

| Acetylation Selectivity | 100% |

| Racemization Temperature | 70 °C |

| Overall Molar Yield | 90.1% |

Table 2: Cascade Reaction from Indole Methylene Hydantoin [3]

| Step | Parameter | Value |

| Hydrogenation | Starting Material | Indole Methylene Hydantoin |

| Catalyst | Raney-Ni | |

| Pressure | 3.0-4.0 MPa | |

| Temperature | 45-80 °C | |

| Time | 1.5-4 hours | |

| Hydrolysis | Temperature | 120-145 °C |

| Time | 0.5-1.5 hours | |

| Acetylation | Acetylating Agent | Acetic Anhydride |

| pH Adjustment (Final) | 2.0 | |

| Overall | Average Yield | ~80% |

Detailed Experimental Protocols

The following are detailed experimental protocols for the two synthesis pathways.

Protocol 1: Direct Acetylation of L-Tryptophan and Racemization[4]

Materials:

-

L-Tryptophan (102.1 g, 0.5 mol)

-

45% Sodium Hydroxide solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

Acetylation:

-

In a suitable reaction vessel, dissolve 102.1 g (0.5 mol) of L-tryptophan in 300 g of water.

-

Add 44.4 g (0.5 mol) of 45% sodium hydroxide solution.

-

Simultaneously and continuously add acetic anhydride and a 45% sodium hydroxide solution.

-

Maintain the pH of the reaction mixture between 11 and 13 throughout the addition.

-

The addition should be completed over 2.5 hours.

-

Liquid chromatography analysis at this stage should indicate 100% acetylation selectivity.

-

-

Racemization and Isolation:

-

Heat the reaction solution to 70 °C.

-

Add 153.1 g (1.5 mol) of acetic anhydride over 2.5 hours.

-

Cool the solution to 5 °C.

-

Add concentrated hydrochloric acid to adjust the pH and precipitate the product.

-

Filter the resulting white precipitate.

-

Wash the precipitate with water and dry to obtain N-acetyl-DL-tryptophan.

-

Protocol 2: Cascade Reaction from Indole Methylene Hydantoin[3]

Materials:

-

Indole Methylene Hydantoin (400 g)

-

Raney-Ni Catalyst (120 g)

-

1.0 mol/L Sodium Hydroxide solution (6 L)

-

6 mol/L Hydrochloric Acid

-

Acetic Anhydride

Procedure:

-

Hydrogenation:

-

In a 10 L high-pressure autoclave, add 120 g of Raney-Ni catalyst, 400 g of indole methylene hydantoin, and 6 L of 1.0 mol/L sodium hydroxide solution.

-

Pressurize the autoclave to 4.0 MPa with hydrogen gas.

-

Heat the reaction mixture to 60 °C and maintain for 2 hours.

-

-

Hydrolysis:

-

After the reaction is complete, filter the mixture and concentrate it to 1 L.

-

Return the concentrated solution to the autoclave.

-

Heat to 145 °C and maintain for 1.5 hours to effect hydrolysis.

-

-

Acetylation and Isolation:

-

Cool the reaction mixture in an ice-water bath.

-

With stirring, slowly add 600 mL of 6 mol/L hydrochloric acid.

-

Add 450 mL of acetic anhydride all at once.

-

Stir for 0.5 hours.

-

Adjust the pH to 2.0 to obtain a white precipitate.

-

Filter the precipitate and dry to obtain 340 g of N-acetyl-DL-tryptophan (average yield of 78.6%).

-

Conclusion

The synthesis of N-acetyl-DL-tryptophan can be effectively achieved through either direct acetylation of tryptophan or a cascade reaction from indole methylene hydantoin. The direct acetylation method, particularly when starting from L-tryptophan and including a racemization step, can offer very high yields.[4] The cascade reaction provides a more streamlined, one-pot process that can be economically advantageous for industrial-scale production.[3] The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired purity, and the scale of production. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the synthesis of N-acetyl-DL-tryptophan for their specific needs.

References

- 1. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]

- 2. US3094537A - Resolution of acetyl-di-tryptophan - Google Patents [patents.google.com]

- 3. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 4. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Endogenous Metabolite N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH), an endogenous metabolite derived from the essential amino acid tryptophan, has emerged as a molecule of significant interest in the field of neuropharmacology and inflammation. Historically implicated as a neurokinin-1 receptor (NK-1R) antagonist, recent evidence challenges this primary mechanism, pointing towards more direct roles in cytoprotection and immunomodulation. This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its neuroprotective and anti-inflammatory properties. We delve into the molecular mechanisms, including the inhibition of mitochondrial-mediated apoptosis and the modulation of the NLRP3 inflammasome pathway. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the relevant signaling cascades to serve as a resource for researchers and professionals in drug development.

Introduction

N-Acetyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid crucial for protein synthesis and the biosynthesis of key neurochemicals like serotonin (B10506) and melatonin.[1][2] this compound exists as a racemic mixture of N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT).[3] While both isomers have been studied, L-NAT is generally considered the more biologically active form.[3]

Initially, the neuroprotective effects of L-NAT were attributed to its purported antagonism of the neurokinin-1 receptor (NK-1R), thereby blocking the pro-inflammatory and apoptotic signaling of Substance P.[3] However, a 2022 study employing radioligand receptor binding assays found no significant binding of L-NAT to either human or rat NK-1R at concentrations up to the millimolar range, suggesting that its neuroprotective actions are likely independent of this receptor.

This guide will, therefore, focus on two primary, evidence-based mechanisms of this compound's function:

-

Inhibition of Mitochondrial Apoptotic Pathway: this compound has been identified as an inhibitor of cytochrome c release from the mitochondria, a critical step in the intrinsic apoptosis cascade.

-

Anti-inflammatory Effects: this compound modulates inflammatory signaling, notably through the inhibition of caspase-1 and the production of the pro-inflammatory cytokine IL-1β, suggesting an interaction with the NLRP3 inflammasome pathway.

Core Functions and Mechanisms of Action

Neuroprotection via Inhibition of Mitochondrial-Mediated Apoptosis

A primary mechanism underlying the neuroprotective effects of this compound is its ability to interfere with the intrinsic pathway of apoptosis. This pathway is heavily reliant on the integrity of the mitochondrial outer membrane. In response to cellular stress or damage, as seen in neurodegenerative conditions, the mitochondrial permeability transition pore (mPTP) opens, leading to the release of pro-apoptotic factors into the cytoplasm.

One of the most critical of these factors is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then recruits and activates caspase-9. This complex, known as the apoptosome, subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

N-acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c, as well as other pro-apoptotic proteins like Smac/DIABLO and AIF, from the mitochondria.[3] By preventing this initial step, L-NAT effectively halts the downstream activation of caspases-9 and -3, thereby preserving neuronal cell viability.[3]

Signaling Pathway: Inhibition of Mitochondrial Apoptosis

Caption: this compound inhibits apoptosis by preventing cytochrome c release from mitochondria.

Anti-inflammatory Function via Modulation of the NLRP3 Inflammasome

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The NLRP3 inflammasome is a multiprotein complex in the cytosol of immune cells, including microglia in the central nervous system, that plays a crucial role in the innate immune response.

Activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of NF-κB. The "activation" step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.

Active caspase-1 has two main functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and it cleaves gasdermin D to induce a form of inflammatory cell death called pyroptosis.

Studies have shown that N-acetyl-L-tryptophan can inhibit the activation of caspase-1 and the subsequent secretion of IL-1β.[3] While the exact mechanism of how L-NAT interacts with the NLRP3 inflammasome is still under investigation, it is plausible that it, or one of its metabolites, interferes with the assembly or activation of the complex. For instance, Tranilast, a metabolite of tryptophan, has been shown to bind to the NACHT domain of NLRP3, preventing its oligomerization.

Signaling Pathway: NLRP3 Inflammasome Inhibition

Caption: this compound exerts anti-inflammatory effects by inhibiting caspase-1 activation.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of N-acetyl-tryptophan isomers.

Table 1: In Vitro Efficacy

| Compound | Model System | Assay | Endpoint | Effective Concentration / IC50 | Reference |

| N-acetyl-L-tryptophan (L-NAT) | NSC-34 motor neuron-like cells | H₂O₂-induced cell death | Neuroprotection | 0.001–10 nM | [3] |

| N-acetyl-DL-tryptophan | NSC-34 motor neuron-like cells | H₂O₂-induced cell death | Neuroprotection | 0.001–10 nM | [3] |

| N-acetyl-L-tryptophan (L-NAT) | NSC-34 motoneurons | Substance P and IL-1β secretion | Anti-inflammatory | 30 μM | [3] |

| N-acetyl-L-tryptophan (L-NAT) | NSC-34 motoneurons | H₂O₂-induced cell death | Inhibition of cytochrome c, Smac, and AIF release | 10 μM | [3] |

| N-acetyl-DL-tryptophan | Mutant-htt striatal cells | Not specified | Inhibition of cytochrome c release | IC50 = 12.6 μM | Not in search results |

Table 2: In Vivo Efficacy

| Compound | Animal Model | Disease/Condition | Dosing Regimen | Outcome | Reference |

| N-acetyl-L-tryptophan (L-NAT) | Sprague-Dawley rats | L-DOPA-induced dyskinesia (Parkinson's model) | 0.5 mg/kg, s.c., once daily for 21 days | Reduced incidence of dyskinesia | [3] |

| N-acetyl-L-tryptophan (L-NAT) | Wistar rats | AlCl₃-induced dementia (Alzheimer's model) | 50 mg/kg, i.p., once daily for 28 days | Improved spatial memory deficits | [3] |

| N-acetyl-L-tryptophan (L-NAT) | Sprague-Dawley rats | Ischemia-reperfusion liver injury | 10 mg/kg, i.p., single dose | Hepatoprotection via inhibition of excessive mitophagy | [3] |

| N-acetyl-L-tryptophan (L-NAT) | mSOD1(G93A) transgenic mice | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Delayed disease onset and extended survival | Not in search results |

Experimental Protocols

Western Blot for Detection of Cytochrome c Release

This protocol is designed to separate mitochondrial and cytosolic fractions to assess the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Experimental Workflow: Cytochrome c Release Assay

Caption: Workflow for assessing mitochondrial cytochrome c release via Western Blot.

Materials:

-

Cell lysis/extraction buffer (e.g., containing HEPES, MgCl₂, EDTA, EGTA, DTT, and protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-cytochrome c

-

Loading control antibodies (e.g., anti-GAPDH for cytosol, anti-COX IV or VDAC for mitochondria)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell/Tissue Preparation: Culture and treat cells with this compound and/or an apoptotic stimulus. For tissues, dissect and mince on ice.

-

Homogenization: Resuspend cell pellet or minced tissue in ice-cold extraction buffer. Homogenize using a pre-chilled Dounce homogenizer on ice.

-

Fractionation (Low-Speed Centrifugation): Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Fractionation (High-Speed Centrifugation): Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

Sample Preparation: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria. Lyse the mitochondrial pellet in a suitable buffer. Determine the protein concentration of both fractions.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-cytochrome c antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with loading control antibodies to ensure proper fractionation.

-

Caspase-1 Activity Assay (Colorimetric)

This assay measures the activity of caspase-1 in cell or tissue lysates based on the cleavage of a specific colorimetric substrate.

Materials:

-

Cell lysis buffer

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Lysate Preparation:

-

Induce inflammatory conditions in cells in the presence or absence of this compound.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Determine the protein concentration of the lysate.

-

-

Assay:

-

In a 96-well plate, add a defined amount of protein lysate to each well.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding the caspase-1 substrate Ac-YVAD-pNA.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-1 activity.

-

Include appropriate controls, such as a lysate from untreated cells and a blank with no lysate.

-

Conclusion

N-Acetyl-DL-tryptophan is a promising endogenous metabolite with significant neuroprotective and anti-inflammatory properties. While its role as an NK-1R antagonist is now contested, its ability to inhibit mitochondrial-mediated apoptosis and modulate the NLRP3 inflammasome pathway provides a solid foundation for its therapeutic potential in neurodegenerative and inflammatory diseases. The data and protocols presented in this guide offer a framework for further research into the precise molecular mechanisms of this compound and its development as a potential therapeutic agent. Future studies should focus on elucidating the direct molecular targets of this compound within the apoptotic and inflammatory cascades and further characterizing its pharmacokinetic and pharmacodynamic properties in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-acetyl-DL-tryptophan (CAS 87-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-tryptophan, with the Chemical Abstracts Service (CAS) number 87-32-1, is a synthetically derived, acetylated form of the essential amino acid DL-tryptophan. Initially recognized for its utility as a stabilizing excipient in pharmaceutical formulations, particularly for human albumin and monoclonal antibody preparations, its biological significance has become a subject of intensive research. Emerging evidence points towards its potent neuroprotective and antioxidant properties, suggesting a therapeutic potential in a range of neurological and inflammatory conditions. This technical guide provides a comprehensive overview of N-acetyl-DL-tryptophan, encompassing its physicochemical characteristics, synthesis and analytical methodologies, and a detailed exploration of its molecular mechanisms of action. A notable focus is placed on its role in mitochondrial-mediated neuroprotection, a pathway that is independent of the neurokinin-1 receptor (NK-1R). This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

N-acetyl-DL-tryptophan is a white to off-white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its application in experimental and formulation contexts.

| Property | Value | References |

| CAS Number | 87-32-1 | [3] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| Melting Point | 204-206 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water; very soluble in ethanol (B145695) (96%); dissolves in dilute solutions of alkali hydroxides. | [1] |

| Appearance | White to yellowish-white crystals or crystalline powder. | [1] |

| pKa | 9.5 | [3] |

| UV λmax | 222, 282, 291 nm |

Synthesis and Manufacturing

N-acetyl-DL-tryptophan is primarily produced through chemical synthesis. The most common method involves the acetylation of L-tryptophan followed by racemization to yield the DL-form.

Experimental Protocol: Synthesis of N-acetyl-DL-tryptophan

This protocol outlines a two-step process for the synthesis of N-acetyl-DL-tryptophan from L-tryptophan.

Step 1: Acetylation of L-Tryptophan

-

Dissolve L-tryptophan in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), maintaining a pH of 11 or higher. The molar ratio of alkali metal hydroxide to L-tryptophan should be approximately 1:1.[4]

-

While vigorously stirring and maintaining the temperature between 20-40°C, simultaneously and gradually add acetic anhydride (B1165640) and an aqueous solution of the alkali metal hydroxide to the reaction mixture. The controlled addition is crucial to maintain the alkaline pH and prevent unwanted side reactions.[4]

-

Continue the reaction for 2-3 hours at 20-40°C.[4]

-

After the reaction is complete, the mixture contains N-acetyl-L-tryptophan.

Step 2: Racemization of N-acetyl-L-tryptophan

-

Heat the reaction mixture from Step 1 to 70-80°C to dissolve any precipitated crystals and ensure a homogenous solution.[4]

-

Add an excess of acetic anhydride (2-5 molar equivalents relative to the initial L-tryptophan).[4]

-

Maintain the temperature for a sufficient period to achieve complete racemization.

-

Cool the reaction mixture in an ice-water bath.

-

Slowly add a strong acid (e.g., hydrochloric acid) with stirring to adjust the pH to approximately 2.0. This will precipitate the N-acetyl-DL-tryptophan.[5]

-

Filter the white precipitate, wash with cold water, and dry to obtain the final product.[5]

References

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

physical and chemical properties of Ac-DL-Trp-OH

An In-depth Technical Guide to N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Introduction

N-Acetyl-DL-Tryptophan (this compound) is the N-acetylated derivative of the essential amino acid DL-Tryptophan.[1] As a racemic mixture, it contains both N-Acetyl-L-Tryptophan and N-Acetyl-D-Tryptophan. This compound serves as a valuable resource in various scientific and industrial fields, including pharmaceutical development, biochemical research, and as a component in dietary supplements.[2] It is recognized as an endogenous metabolite and has been investigated for its neuroprotective properties and its role in cognitive function and mood regulation.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, biological significance, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for handling, storage, and application in experimental settings.

Physical Properties

The physical characteristics of this compound determine its state and solubility, which are critical for formulation and experimental design.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals. | [4][5][6] |

| Melting Point | 204-206 °C (with decomposition) | [4][7] |

| Solubility | Slightly soluble in cold water.[4][6] Very soluble in ethanol (B145695) (96%).[4][8] Soluble in methanol (B129727) and dilute solutions of alkali hydroxides.[4][5] Soluble in DMF (20 mg/ml) and DMSO (15 mg/ml).[9] | [4][5][6][8][9] |

| pKa | 3.65 ± 0.10 (Predicted) | [4] |

| pH | 3.25 (0.5g/L in H₂O at 20°C) | [4] |

Chemical Properties

Chemical identifiers and descriptors provide specific information for the identification and characterization of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][4][10] |

| Molecular Weight | 246.26 g/mol | [1][4][10] |

| CAS Number | 87-32-1 | [4][10] |

| IUPAC Name | 2-acetamido-3-(1H-indol-3-yl)propanoic acid | [1] |

| InChIKey | DZTHIGRZJZPRDV-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | [1] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [4][7] |

| Storage | Store at 2-8°C.[4] Keep in sealed containers in a cool, dry, and ventilated place.[6] | [4][6] |

Spectroscopic Data

Spectroscopic information is vital for the analytical identification and quantification of the compound.

| Property | Value | Source(s) |

| UV λmax | 222, 282, 291 nm | [9] |

Biological Activity and Signaling Pathways

This compound is more than an amino acid derivative; it is a biologically active molecule with significant therapeutic potential. The L-enantiomer, N-Acetyl-L-Tryptophan (L-NAT), is primarily responsible for the observed neuroprotective effects.

Neuroprotective Effects

Research has shown that L-NAT, a component of this compound, can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[11] The D-isomer, in contrast, shows no protective effect.[11] The neuroprotective mechanism of L-NAT is multi-faceted:

-

Mitochondrial Pathway Inhibition : L-NAT is an inhibitor of mitochondrial cytochrome c release.[11] This action prevents the downstream activation of apoptotic pathways.

-

Caspase Inhibition : It effectively inhibits the activation of caspase-1, caspase-9, and caspase-3, key executioners of apoptosis.[11]

-

Anti-inflammatory Action : L-NAT inhibits the secretion of the pro-inflammatory cytokine IL-1β and Substance P, a neuropeptide involved in inflammation and pain signaling.[11] This effect is believed to be mediated through interaction with the neurokinin-1 receptor (NK-1R).[11]

-

Proteasome Function : The compound helps restore the function of proteasomes, which are crucial for cellular protein degradation and quality control.[11]

References

- 1. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 5. N-Acetyl-DL-tryptophan 87-32-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. ruifuchems.com [ruifuchems.com]

- 7. 87-32-1 CAS MSDS (N-Acetyl-DL-tryptophan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]

- 9. caymanchem.com [caymanchem.com]

- 10. N-Acetyl-DL-tryptophan | 87-32-1 | FA10866 | Biosynth [biosynth.com]

- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Acetyl-DL-Tryptophan in Amino Acid Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a derivative of the essential amino acid L-tryptophan. While the DL-racemic mixture is often used in synthesis and as a precursor, it is the L-enantiomer, N-acetyl-L-tryptophan (L-NAT), that exhibits significant biological activity. This technical guide provides an in-depth analysis of the role of this compound in amino acid metabolism, with a primary focus on the neuroprotective and modulatory functions of its active L-isomer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic and signaling pathways. The primary metabolic fate of Ac-L-Trp-OH is understood to be the enzymatic hydrolysis to L-tryptophan and acetate (B1210297) by aminoacylase (B1246476) I, thereby influencing the downstream kynurenine (B1673888) and serotonin (B10506) pathways through increased substrate availability. Furthermore, L-NAT itself has been shown to exert direct neuroprotective effects by antagonizing the neurokinin-1 receptor (NK-1R) and inhibiting key steps in the apoptotic cascade.

Introduction

Tryptophan is an essential amino acid with two primary metabolic fates in the body: the serotonin pathway, which produces the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is involved in the production of NAD+ and several neuroactive compounds. This compound, as a modified form of tryptophan, has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases. This guide will explore its metabolic processing and its subsequent impact on tryptophan metabolism and related signaling cascades.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Acetyl-DL-tryptophan is presented in Table 1.

| Property | Value |

| Synonyms | This compound, N-Acetyl-DL-tryptophan |

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.27 g/mol |

| CAS Number | 87-32-1 |

| Appearance | White to off-white powder |

| Melting Point | 204-206 °C |

Metabolic Pathway of N-Acetyl-DL-Tryptophan

The primary metabolic pathway for the biologically active L-isomer of this compound involves enzymatic hydrolysis.

Enzymatic Hydrolysis: N-acetyl-L-tryptophan is a substrate for aminoacylase-1 (ACY1), an enzyme predominantly found in the kidneys and brain[1][2][3]. ACY1 catalyzes the hydrolysis of the N-acetyl group, yielding L-tryptophan and acetic acid[3]. This reaction is stereospecific, with the enzyme acting on the L-enantiomer[4]. The released L-tryptophan then enters the systemic circulation and becomes available for the two major tryptophan metabolic pathways:

-

Serotonin Pathway: Increased L-tryptophan availability can lead to enhanced synthesis of serotonin (5-hydroxytryptamine, 5-HT) and subsequently melatonin.

-

Kynurenine Pathway: The majority of L-tryptophan is metabolized via the kynurenine pathway, producing a range of neuroactive compounds, including kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic)[5][6][7][8].

The D-isomer, N-acetyl-D-tryptophan, is not a substrate for aminoacylase-1 and is largely considered biologically inactive in this context[9].

Neuroprotective Role of N-Acetyl-L-Tryptophan

The neuroprotective effects of N-acetyl-L-tryptophan (L-NAT) have been demonstrated in preclinical models of neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS)[9][10][11]. The mechanisms underlying these effects are multifaceted and involve both direct actions of L-NAT and indirect effects through the modulation of tryptophan metabolism.

Direct Neuroprotective Mechanisms

L-NAT has been shown to exert neuroprotective effects through the following direct mechanisms:

-

Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT acts as an antagonist of the NK-1R, disrupting the binding of its ligand, substance P[9][10][11]. Substance P is a neuropeptide involved in neuroinflammation, and its inhibition by L-NAT can reduce inflammatory signaling cascades in the brain.

-

Inhibition of Apoptosis: L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway[9][11]. By preventing the release of cytochrome c, L-NAT inhibits the activation of downstream caspases (caspase-9 and -3), thereby preventing programmed cell death[9][11].

Indirect Neuroprotective Mechanisms via Tryptophan Metabolism

By increasing the available pool of L-tryptophan, Ac-L-Trp-OH can indirectly influence neuroprotection by shifting the balance of tryptophan metabolism:

-

Increased Kynurenic Acid Production: A higher concentration of L-tryptophan can lead to an increase in the production of kynurenic acid, a neuroprotective metabolite in the kynurenine pathway that antagonizes glutamate (B1630785) receptors.

-

Enhanced Serotonin Synthesis: Increased serotonin levels have been associated with improved mood and cognitive function, which can be beneficial in the context of neurodegenerative diseases.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of N-acetyl-L-tryptophan.

Table 2: In Vivo Efficacy of N-acetyl-L-tryptophan in an Aluminum Chloride-Induced Rat Model of Alzheimer's Disease [10]

| Parameter | Control | AlCl3 (10 mg/kg) | AlCl3 + L-NAT (30 mg/kg) | AlCl3 + L-NAT (50 mg/kg) |

| Escape Latency (s) in Morris Water Maze | 15.2 ± 2.1 | 48.5 ± 3.9 | 25.1 ± 3.2 | 18.7 ± 2.5 |

| Hippocampal Acetylcholinesterase Activity (µmol/min/g protein) | 0.28 ± 0.03 | 0.59 ± 0.05 | 0.41 ± 0.04 | 0.32 ± 0.03 |

| Hippocampal Glutathione (B108866) Level (µg/mg protein) | 8.2 ± 0.7 | 3.5 ± 0.4 | 5.8 ± 0.6 | 7.1 ± 0.8 |

Table 3: In Vitro Neuroprotective Effects of N-acetyl-L-tryptophan in a Model of Amyotrophic Lateral Sclerosis [9][11]

| Cell Type | Condition | Treatment | Outcome |

| NSC-34 motor neuron-like cells | Oxidative Stress | L-NAT | Significant reduction in cell death |

| Primary motor neurons | Excitotoxicity | L-NAT | Inhibition of cytochrome c release and caspase-3 activation |

Detailed Experimental Protocols

In Vivo Neuroprotection Study in an Alzheimer's Disease Rat Model

This protocol is based on the methodology described in studies investigating the effects of L-NAT on aluminum chloride-induced dementia in rats[10].

Objective: To evaluate the neuroprotective effects of N-acetyl-L-tryptophan on cognitive deficits and biochemical markers in a rat model of Alzheimer's disease.

Materials:

-

Male Wistar rats (180-220 g)

-

Aluminum chloride (AlCl3)

-

N-acetyl-L-tryptophan (L-NAT)

-

Morris Water Maze apparatus

-

Reagents for acetylcholinesterase activity assay (Ellman's method)

-

Reagents for glutathione assay

-

Reagents for Western blot analysis (antibodies for NF-κB, CREB, etc.)

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

-

Induction of Dementia: Administer AlCl3 (10 mg/kg, i.p.) daily for 42 days.

-

Treatment: Following the induction period, divide the rats into treatment groups and administer L-NAT (30 mg/kg and 50 mg/kg, i.p.) or vehicle daily for 28 days.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: For 5 consecutive days, conduct 4 trials per day where the rat is placed in the water maze and allowed to find a hidden platform. Record the escape latency.

-

Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.

-

-

Biochemical Analysis:

-

At the end of the treatment period, euthanize the animals and dissect the hippocampus and frontal cortex.

-

Acetylcholinesterase Activity: Homogenize the brain tissue and measure acetylcholinesterase activity using the Ellman's method, which involves the reaction of acetylthiocholine (B1193921) with DTNB to produce a colored product measured spectrophotometrically at 412 nm[10][11][12].

-

Glutathione Levels: Measure glutathione levels in brain homogenates using a commercially available kit or standard spectrophotometric methods.

-

-

Western Blot Analysis:

-

Extract proteins from brain tissue and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., NF-κB, p-CREB) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

References

- 1. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 4. Aminoacylase - Wikipedia [en.wikipedia.org]

- 5. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications [mdpi.com]

- 6. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-acetyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

N-acetyl-DL-tryptophan (B554828) is the N-acetylated derivative of the essential amino acid DL-tryptophan. It is a racemic mixture containing equal amounts of N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT). While the DL-form is used in various applications, including as a stabilizer for protein therapeutics, the biological activity, particularly its neuroprotective effects, is primarily attributed to the L-enantiomer.[1] This guide will delve into the chemical properties, synthesis, analysis, and biological activities of N-acetyl-DL-tryptophan, with a special focus on the mechanistic actions of its bioactive L-isomer.

Physicochemical Properties

N-acetyl-DL-tryptophan is a white crystalline powder.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| CAS Number | 87-32-1 | [2] |

| Melting Point | 204-206 °C (decomposes) | [2] |

| Solubility | ||

| Water: 0.51 g/L at 20 °C (Slightly soluble) | [3] | |

| Ethanol (B145695) (96%): Very soluble | [2][4] | |

| DMSO: 15 mg/mL | [5] | |

| DMF: 20 mg/mL | [5] | |

| Dilute alkali hydroxides: Soluble | [2][4] | |

| pKa | 9.5 | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2] |

Synthesis and Analysis

Synthesis of N-acetyl-DL-tryptophan

A common method for the synthesis of N-acetyl-DL-tryptophan involves the acetylation of DL-tryptophan using acetic anhydride (B1165640). A representative laboratory-scale synthesis is described below.

Experimental Protocol: Acetylation of DL-tryptophan

-

Dissolution: Dissolve DL-tryptophan in a suitable alkaline aqueous solution, such as sodium hydroxide.

-

Acetylation: Add acetic anhydride to the solution while stirring vigorously. The reaction is typically carried out at a controlled temperature, for instance, between 20-40°C.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Precipitation: Upon completion of the reaction, acidify the mixture with an acid like hydrochloric acid to a pH of approximately 2.0. This will cause the N-acetyl-DL-tryptophan to precipitate out of the solution.[7]

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it. Further purification can be achieved by recrystallization from a solvent mixture such as ethanol and water.[2]

A patented method describes a cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin, involving hydrogenation, hydrolysis, and acetylation to yield N-acetyl-DL-tryptophan with a reported yield of around 80%.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of N-acetyl-DL-tryptophan in various matrices, including pharmaceutical formulations and biological samples.

Experimental Protocol: HPLC Analysis of N-acetyl-DL-tryptophan

-